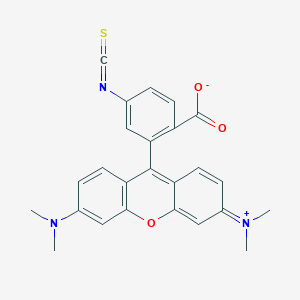
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a polymer that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is not fully understood. However, it is believed that the polymer works by interacting with the cell membrane of microorganisms, disrupting their structure and function. This leads to the death of the microorganisms and the prevention of further growth. In water treatment applications, the polymer works by adsorbing heavy metals onto its surface, effectively removing them from the water.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated have been studied in vitro and in vivo. In vitro studies have shown that the polymer is non-toxic to human cells and does not cause any significant damage to cell membranes. In vivo studies have shown that the polymer is well-tolerated by animals and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without significant degradation. However, the polymer has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in certain applications. Additionally, the maleation process can alter the properties of the polymer, which may affect its performance in certain applications.
Orientations Futures
There are several future directions for the study of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated. One potential area of research is the development of new applications for the polymer, particularly in the field of drug delivery. Another area of research is the optimization of the synthesis method to improve the properties of the polymer and increase its potential applications. Additionally, further studies are needed to fully understand the mechanism of action of the polymer and its potential effects on human health and the environment.
Conclusion
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is a chemical compound that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this polymer and to optimize its properties for various applications.
Méthodes De Synthèse
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is synthesized through a specific method that involves the reaction of benzenamine and 2-methylbenzenamine with 1,4-benzenedicarboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired polymer. The resulting polymer is then maleated to improve its properties and increase its potential applications.
Applications De Recherche Scientifique
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against various microorganisms, including bacteria and fungi. The polymer has also been studied for its use in water treatment, where it has been found to be effective in removing heavy metals from water. Additionally, 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has been studied for its use in drug delivery systems, where it has been found to improve the solubility and bioavailability of certain drugs.
Propriétés
Numéro CAS |
129217-90-9 |
|---|---|
Nom du produit |
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated |
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
Clé InChI |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
SMILES canonique |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



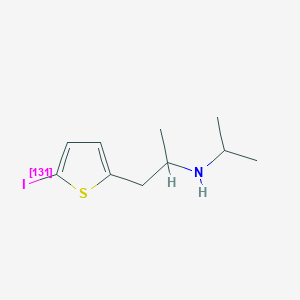
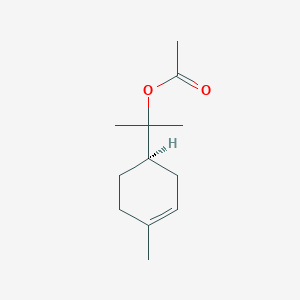
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
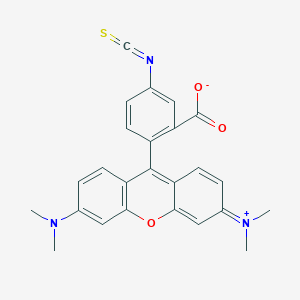
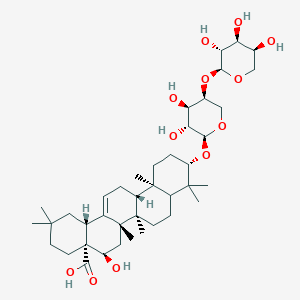
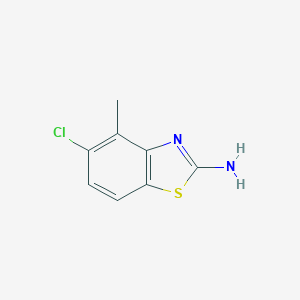

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
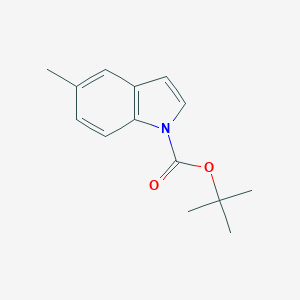

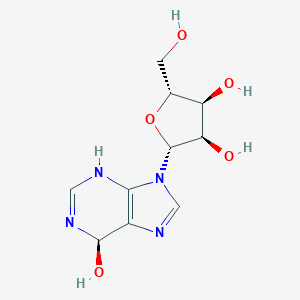
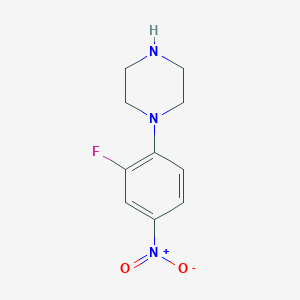
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
